![molecular formula C24H32F3N3O B12782973 Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide CAS No. 174198-08-4](/img/no-structure.png)
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide is a complex organic compound with a unique structure that includes a hexanoic acid backbone, a butyl group, a trifluoromethyl phenyl group, and a methylphenyl hydrazide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of hexanoic acid derivatives, followed by the introduction of the butyl group, the trifluoromethyl phenyl group, and finally the methylphenyl hydrazide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl phenyl group may enhance its binding affinity to certain receptors or enzymes, while the hydrazide group can participate in hydrogen bonding and other interactions. These molecular interactions can lead to various biological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hexanoic acid derivatives and compounds with trifluoromethyl phenyl or methylphenyl hydrazide groups. Examples include:
- Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-chlorophenyl)hydrazide
- Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-ethylphenyl)hydrazide
Uniqueness
Hexanoic acid, 2-butyl-2-((3-(trifluoromethyl)phenyl)amino)-, 2-(4-methylphenyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
174198-08-4 | |
Molekularformel |
C24H32F3N3O |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
2-butyl-N'-(4-methylphenyl)-2-[3-(trifluoromethyl)anilino]hexanehydrazide |
InChI |
InChI=1S/C24H32F3N3O/c1-4-6-15-23(16-7-5-2,22(31)30-29-20-13-11-18(3)12-14-20)28-21-10-8-9-19(17-21)24(25,26)27/h8-14,17,28-29H,4-7,15-16H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
MABWEBOZQFPMJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)C)NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.